molecular formula C18H22N2O5S B497804 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine CAS No. 915933-52-7

1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B497804
CAS No.: 915933-52-7
M. Wt: 378.4g/mol
InChI Key: FZITWIXJOUAGJM-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, built on a piperazine core. The piperazine scaffold is extensively utilized in drug discovery due to its versatility and favorable physicochemical properties . This particular molecule features a 2-furoyl group and a (4-methoxy-2,5-dimethylphenyl)sulfonyl moiety, structural features commonly associated with potential biological activity. Piperazine derivatives are frequently investigated for their diverse therapeutic potential. Scientific literature indicates that structurally similar sulfonyl-piperazine compounds have been studied as serotonin reuptake inhibitors, suggesting potential relevance in neuroscience research for disorders like depression and anxiety . Furthermore, recent studies highlight that novel piperazine-based molecules can demonstrate potent anti-cancer properties by inducing apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the activation of caspase-3 and caspase-9, and upregulation of pro-apoptotic proteins like Bax . Researchers value this compound as a key intermediate or target molecule for synthesizing more complex derivatives and for probing structure-activity relationships (SAR). It is strictly intended for laboratory research use in vitro or as a chemical reference standard. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

furan-2-yl-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-12-17(14(2)11-16(13)24-3)26(22,23)20-8-6-19(7-9-20)18(21)15-5-4-10-25-15/h4-5,10-12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZITWIXJOUAGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Analysis

The target molecule features a piperazine ring substituted at the 1- and 4-positions with a 2-furoyl group and a 4-methoxy-2,5-dimethylbenzenesulfonyl moiety, respectively. The synthesis typically proceeds via sequential nucleophilic substitutions, leveraging the differential reactivity of piperazine’s nitrogen atoms.

Sulfonylation of Piperazine

Step 1: Synthesis of 4-[(4-Methoxy-2,5-Dimethylphenyl)Sulfonyl]Piperazine
Piperazine reacts with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is driven by the nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur center of the sulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Temperature : 0°C to room temperature (RT).

  • Yield : ~70–85% (estimated from analogous sulfonylation reactions).

Mechanistic Insight :
The sulfonyl chloride undergoes activation via base-assisted deprotonation of piperazine, forming a sulfonamide intermediate. Steric and electronic effects from the 4-methoxy-2,5-dimethylphenyl group may necessitate extended reaction times.

Acylation with 2-Furoyl Chloride

Step 2: Introduction of the 2-Furoyl Group
The secondary amine of the monosubstituted piperazine undergoes acylation with 2-furoyl chloride. Acylation typically requires milder conditions than sulfonylation to avoid over-reaction.

Reaction Conditions :

  • Solvent : DCM or ethyl acetate.

  • Base : TEA or dimethylaminopyridine (DMAP).

  • Temperature : 0°C to RT.

  • Yield : ~65–80% (inferred from similar acylations).

Regioselectivity :
The 4-sulfonylated piperazine’s remaining nitrogen exhibits reduced nucleophilicity due to electron-withdrawing effects of the sulfonyl group, favoring monoacylation at the 1-position.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

A one-pot approach may combine sulfonylation and acylation without isolating intermediates. This method reduces purification steps but risks side reactions (e.g., diacylation).

Key Considerations :

  • Order of Reactions : Sulfonylation must precede acylation to exploit the sulfonyl group’s electron-withdrawing effects.

  • Base Compatibility : A single base (e.g., TEA) must suffice for both steps.

Transition Metal-Free Synthesis

Recent patents highlight transition metal-free conditions for analogous piperazine derivatives. For example, using strong bases like potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) can facilitate sulfonylation without palladium or copper catalysts.

Advantages :

  • Avoids metal contamination in pharmaceutical applications.

  • Reduces costs and simplifies purification.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is purified via recrystallization from ethanol/water mixtures (common for sulfonamides).

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Aromatic protons from the 4-methoxy-2,5-dimethylphenyl group (δ 6.8–7.2 ppm).

    • Furan ring protons (δ 7.4–7.6 ppm).

    • Piperazine methylenes (δ 2.5–3.5 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 379.1 [M+H]⁺.

Challenges and Mitigation Strategies

Competing Reactions

  • Diacylation : Controlled stoichiometry (1:1 ratio of 2-furoyl chloride to monosubstituted piperazine) minimizes this side reaction.

  • Sulfonate Hydrolysis : Anhydrous conditions prevent degradation of the sulfonyl chloride intermediate.

Scalability Issues

  • Solvent Choice : THF or DCM enables easy scale-up due to low viscosity and high volatility.

  • Exothermic Reactions : Gradual addition of sulfonyl chloride at 0°C mitigates heat buildup.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Advantages
Stepwise Sulfonylation/AcylationTEA, DCM, 0°C–RT70–85>95High regioselectivity
One-Pot SynthesisTEA, THF, RT60–7590–95Fewer isolation steps
Metal-Free ApproachKOtBu, DMSO, 80°C65–75>90No transition metal residues

Industrial and Regulatory Considerations

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) align with sustainability goals.

  • Safety Protocols : Handling sulfonyl chlorides requires PPE due to their lachrymatory and corrosive nature .

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furoyl or sulfonyl groups.

    Reduction: Reduced forms of the furoyl or sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine may exhibit antidepressant properties. A study on related piperazine derivatives highlighted their potential as novel multimodal agents for treating major depressive disorders by targeting multiple neurotransmitter systems, including serotonin and norepinephrine pathways .

Anxiolytic Effects

Piperazine derivatives have been investigated for their anxiolytic effects. The structure of this compound suggests potential interactions with serotonin receptors, which are critical in anxiety modulation. Studies have shown that similar compounds can effectively reduce anxiety-like behaviors in animal models .

Neuroprotective Properties

The neuroprotective potential of piperazine derivatives has garnered attention in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may inhibit specific enzymes associated with neurodegeneration, offering a pathway for developing new therapeutic agents .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant efficacy of piperazine derivatives, including those structurally related to this compound. The findings suggested that these compounds significantly reduced depressive behaviors in rodent models when administered over a period of two weeks .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve neuronal survival rates in vitro, supporting their potential use in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl and nitro groups (e.g., ) correlate with enhanced metabolic stability but may reduce oral bioavailability due to poor solubility.
  • Bulkier Substituents : Adamantane () or 2-furoyl groups (target compound) improve lipophilicity, favoring CNS penetration or hydrophobic target binding.
  • Antimicrobial vs. Anticancer Activity : Sulfonamide derivatives () show stronger antibacterial effects, while chlorobenzhydryl analogs () exhibit cytotoxicity, suggesting substituent-dependent mechanisms.

Biological Activity

1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 915933-52-7
Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit notable antibacterial properties. A study evaluated various derivatives for their effectiveness against common bacterial strains. The synthesized compounds demonstrated significant inhibition with IC50 values comparable to established antibiotics.

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of piperazine can effectively inhibit acetylcholinesterase (AChE) and urease. For instance, compounds in related studies exhibited IC50 values ranging from 0.63 µM to over 20 µM against AChE, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Piperazine derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The presence of the sulfonyl group enhances the interaction with biological targets, potentially leading to increased efficacy in cancer therapy.

Case Studies and Research Findings

  • Antibacterial Activity : A study synthesized several piperazine derivatives and tested them against gram-positive and gram-negative bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity with MIC values below those of standard treatments .
  • Enzyme Inhibition : Another research focused on enzyme inhibition where derivatives were tested against urease and AChE. The results highlighted that several compounds exhibited strong inhibitory effects, with one derivative showing an IC50 value of 0.63 µM against AChE .
  • Anticancer Studies : A recent study explored the anticancer effects of a related piperazine derivative on various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The sulfonamide moiety may enhance binding affinity to target enzymes such as AChE.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways involved in proliferation and survival of cancer cells.
  • Membrane Permeability : The furoyl group may facilitate better membrane penetration, enhancing bioavailability.

Q & A

Basic Research Questions

Q. What synthetic strategies are critical for achieving high-purity 1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine?

  • Methodology : Multi-step synthesis typically involves coupling the furoyl group to the piperazine ring followed by sulfonylation with the aryl sulfonyl chloride. Key steps include:

  • Reaction Optimization : Control temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DCM or THF), and employ catalysts like N,N-diisopropylethylamine (DIPEA) to enhance nucleophilic substitution efficiency .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or crystallization (Et2O or MeOH) to isolate the product. Monitor purity via HPLC or TLC .
    • Challenges : Competing side reactions (e.g., over-sulfonylation) require stoichiometric control of reagents.

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Avoid static discharge due to combustible dust risks .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C. Desiccate to prevent hydrolysis of the sulfonyl group .
  • Stability : Monitor for decomposition via periodic NMR or LC-MS analysis. Degradation products may include sulfonic acids or furoic acid derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the dimethylphenyl group) .
  • HRMS : Confirm molecular weight (calculated for C18H21N2O5S: 385.12 g/mol) .
    • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across assays?

  • Approach :

  • Assay Validation : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Include positive controls (e.g., known kinase inhibitors for tyrosine kinase studies) .
  • Dose-Response Curves : Perform EC50/IC50 analyses to distinguish true activity from assay artifacts .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .
    • Case Study : Discrepancies in antibacterial activity may arise from differential membrane permeability; use logP calculations (predicted ~3.2) to optimize formulation .

Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this compound?

  • In Silico Modeling :

  • Molecular Docking : Simulate binding to target proteins (e.g., tyrosine kinases) using AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding .
  • QSAR Studies : Corinate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the aryl sulfonyl moiety enhance kinase inhibition .
    • Dynamic Simulations : MD simulations (GROMACS) to assess conformational stability of the piperazine ring in aqueous vs. lipid environments .

Q. How can researchers optimize the compound’s pharmacokinetic profile for preclinical studies?

  • Strategies :

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (hydrochloride) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interactions .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for <90% binding to ensure tissue penetration .
    • Data Integration : Combine in vitro ADME data with physiologically based pharmacokinetic (PBPK) modeling .

Key Research Gaps

  • Toxicology : Limited data on chronic exposure effects; recommend Ames test and micronucleus assay .
  • Target Selectivity : Screen against off-target receptors (e.g., GPCRs) to refine SAR .
  • Synthetic Scalability : Pilot batch reactions (>10 g) to identify bottlenecks (e.g., sulfonylation yield drops at scale) .

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